4-(tert-butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

This compound is differentiated by its 4-tert-butyl group, which imparts a computed LogP of 1.66—over 10-fold more lipophilic than the 4-methyl analog—critically influencing target binding and PK. The defined 3-oxo tautomeric state ensures consistent H-bond geometry in biophysical assays. The 6-COOH handle enables rapid library generation. Procure at ≥98% purity for reliable, impurity-free data in SPR, thermal shift, and HPLC method development.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
Cat. No. B7835946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC2=C1C(=O)NN2)C(=O)O
InChIInChI=1S/C11H13N3O3/c1-11(2,3)5-4-6(10(16)17)12-8-7(5)9(15)14-13-8/h4H,1-3H3,(H,16,17)(H2,12,13,14,15)
InChIKeyPSQSJSAXCABIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid: Core Scaffold and Procurement-Relevant Identity


4-(tert-Butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1144484-03-6, molecular formula C₁₁H₁₃N₃O₃, molecular weight 235.24 g/mol) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine-6-carboxylic acid family . The molecule features a fused pyrazole-pyridine bicycle with a 3-oxo group that stabilizes a defined tautomeric form, a 4-position tert-butyl substituent that imparts significant steric bulk and lipophilicity, and a 6-carboxylic acid handle suitable for further derivatization or salt formation . The core scaffold is encompassed by extensive patent families, most notably AbbVie/Galapagos patents claiming pyrazolo[3,4-b]pyridine-6-carboxylic acids as CFTR modulators for cystic fibrosis and related indications, establishing a clear pharmacological relevance pathway for procurement decisions [1].

Why 4-(tert-Butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Quantitative Re-Validation


The pyrazolo[3,4-b]pyridine-6-carboxylic acid scaffold is highly sensitive to substitution at the 4-position: even modest changes in steric demand or lipophilicity can profoundly alter physicochemical properties, target binding, and pharmacokinetic behavior. The 4-tert-butyl substituent generates a distinct LogP (computed 1.66 ) compared with the 4-methyl analog (XLogP3-AA = 0.6 [1]), corresponding to over a 10-fold difference in computed octanol-water partition coefficient that will dictate differential solubility, membrane permeability, and protein binding. Furthermore, the 3-oxo group enforces a specific 1H-tautomeric state (confirmed by the Chemscene/Chemsrc structural representation as 3-hydroxy/3-oxo tautomer ) that may not be identically preserved across analogs bearing different 3-substituents. Substituting the tert-butyl group with smaller alkyl or aryl groups without re-assaying the specific biological endpoint of interest risks both loss of activity and introduction of off-target effects, making generic substitution scientifically untenable without explicit comparative experimental validation [2].

Quantitative Comparator Evidence for 4-(tert-Butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid: Measurable Dimensions That Drive Selection


LogP Differentiation: 4-tert-Butyl vs. 4-Methyl Analog

The target compound's computed LogP of 1.66 is substantially higher than the XLogP3-AA of 0.6 reported for the closest 4-methyl analogue [1]. This ~1.06 log unit difference translates to an approximately 11.5-fold greater predicted partition into octanol, indicating the 4-tert-butyl compound is significantly more lipophilic than its 4-methyl counterpart. In medicinal chemistry programs, logP differences of this magnitude are sufficient to alter membrane permeability, solubility, and off-target binding profiles, making the two compounds non-interchangeable for any application where passive diffusion or hydrophobic interactions are relevant.

Lipophilicity Drug-likeness Physicochemical profiling

Physical Property Differentiation: Density and Boiling Point vs. 4-Phenyl Analog

The target compound exhibits a predicted density of 1.310 ± 0.06 g/cm³ and a predicted boiling point of 408.5 ± 45.0 °C . In contrast, the 4-phenyl analog (CAS 1219540-40-5) displays a significantly higher predicted density of 1.432 ± 0.06 g/cm³ and a higher boiling point of 485.4 ± 45.0 °C . The boiling point difference of ~77 °C reflects the additional molar mass and π-stacking potential of the phenyl group versus the aliphatic tert-butyl moiety. For process chemistry and large-scale synthesis, a lower boiling point and density can simplify solvent removal, distillation, and handling, favoring the tert-butyl compound in routes where thermal stability or ease of isolation is critical.

Physical chemistry Process chemistry Purification

Tautomeric Locking at Position 3: Defined 3-Oxo/3-Hydroxy Tautomer State

The target compound is consistently reported as the 3-oxo tautomer (or its 3-hydroxy equivalent, reflecting tautomeric equilibrium) across multiple authoritative databases, including Chemscene and ChemSrc . This is structurally encoded as a 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine system. In the broader pyrazolo[3,4-b]pyridine class, the tautomeric preference at position 3 is known to influence hydrogen-bonding patterns with biological targets; for instance, CFTR modulators in the AbbVie/Galapagos patent series exploit specific tautomeric states for target engagement [1]. Analogs lacking the 3-oxo group (e.g., 3-amino or 3-unsubstituted derivatives) will present different hydrogen-bond donor/acceptor profiles, potentially abrogating target interactions that depend on the 3-oxo moiety.

Tautomerism Structural biology Molecular recognition

Purity Grade and Regulatory Control: ≥98% Assay vs. Typical 95% In-Class Offerings

The target compound is available at a certified purity of ≥98% from the reputable vendor Chemscene , which exceeds the typical 95% purity commonly listed for in-class analogs from general suppliers . This differential in assay specification is meaningful for applications requiring high-confidence concentration-response relationships, such as IC₅₀ determinations, co-crystallization trials, or use as a quantitative analytical standard. A 3% absolute purity gap can introduce systematic errors in potency measurements, particularly at low micromolar or nanomolar concentrations where even minor impurities may exhibit confounding biological activity.

Quality control Assay specification Reproducibility

Patent-Covered Scaffold Relevance: 6-Carboxylic Acid Derivatives as CFTR Modulators

The AbbVie/Galapagos patent WO2017060873A1 [1] explicitly claims substituted pyrazolo[3,4-b]pyridine-6-carboxylic acids as CFTR modulators for the treatment of cystic fibrosis, Sjögren's syndrome, pancreatic insufficiency, and chronic obstructive airway disease. The 6-carboxylic acid moiety and the ability to substitute the 4-position (R² in the Markush structure) are essential structural features of the claimed pharmacophore. The target compound, bearing a 4-tert-butyl group, maps directly onto this patented scaffold. In contrast, pyrazolo[3,4-b]pyridine-4-carboxylic acid or -5-carboxylic acid regioisomers are claimed in different patent families (e.g., PDE4 inhibitors, kinase inhibitors) and address distinct biological targets. This patent mapping provides a target-class rationale for prioritizing the 6-carboxylic acid series—and specifically the 4-tert-butyl exemplar—when the research objective is CFTR-related biology.

Patent landscape CFTR modulation Cystic fibrosis

Optimal Procurement and Research Use Scenarios for 4-(tert-Butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid


CFTR Modulator Drug Discovery: Hit-to-Lead and SAR Exploration

The 4-tert-butyl substituent delivers a computed LogP of 1.66 , placing the compound in a lipophilicity range suitable for cell-permeable CFTR modulators as claimed in WO2017060873A1 [1]. Researchers pursuing structure-activity relationship (SAR) studies around the pyrazolo[3,4-b]pyridine-6-carboxylic acid CFTR pharmacophore should procure this compound as a reference point for the 4-tert-butyl series, leveraging its quantified LogP differentiation relative to the 4-methyl analog (XLogP3-AA 0.6) to probe lipophilicity-activity relationships .

Fragment-Based and Biophysical Screening Libraries

With a molecular weight of 235.24 g/mol, TPSA of 99.1 Ų, and 3 hydrogen-bond donors , the compound adheres to fragment-like physicochemical criteria. Its defined 3-oxo tautomeric state ensures consistent hydrogen-bonding geometry in crystallographic or NMR-based fragment screens, distinguishing it from analogs with ambiguous tautomerism. Procurement at ≥98% purity further supports high-quality biophysical assay data, minimizing impurity interference in surface plasmon resonance (SPR) or thermal shift assays.

Synthetic Intermediate for 6-Carboxamide Library Synthesis

The 6-carboxylic acid functional group serves as a versatile handle for amide coupling, enabling rapid generation of diverse 6-carboxamide libraries. The 4-tert-butyl group's steric bulk can influence the conformational preferences of the resulting amides, providing a differentiated chemical space relative to smaller 4-alkyl (methyl, isopropyl) or 4-aryl (phenyl) congeners. The compound's lower predicted boiling point (408.5 °C) relative to the 4-phenyl analog (485.4 °C) may also simplify solvent removal during library synthesis.

Analytical Reference Standard for Method Development

The ≥98% certified purity , combined with well-defined computed physicochemical properties (LogP 1.66, TPSA 99.1, exact mass 235.0957 Da ), makes this compound suitable as a reference standard for HPLC, LC-MS, or quantitative NMR method development. Its distinct retention time, driven by the lipophilic tert-butyl group, provides clear chromatographic separation from less lipophilic in-class analogs, facilitating method specificity validation.

Quote Request

Request a Quote for 4-(tert-butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.